molecular formula C15H19BrN2OS B4191762 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine

4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine

Cat. No. B4191762
M. Wt: 355.3 g/mol
InChI Key: VJVMZGXTRZIDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine, also known as BCTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCTM is a member of the carbonothioyl morpholine family, which has been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting the NF-κB pathway, 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine may be able to reduce inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has also been found to induce apoptosis in cancer cells, which suggests its potential use as an anti-cancer agent. In addition, 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easier for researchers to obtain and work with. However, one limitation of using 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the scientific research on 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine. One direction is to further investigate its mechanism of action and how it interacts with the NF-κB pathway. Another direction is to explore its potential use as an antimicrobial agent. Additionally, more research is needed to determine the optimal dosage and administration method of 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine for therapeutic applications. Finally, the potential side effects of 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine need to be thoroughly investigated to ensure its safety for human use.
Conclusion:
In conclusion, 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine is a promising compound for scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, antimicrobial, and antifungal properties make it a versatile compound with various potential uses. While more research is needed to fully understand its mechanism of action and potential side effects, 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has the potential to be a valuable tool in the fight against inflammatory diseases and cancer.

Scientific Research Applications

4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the treatment of inflammatory diseases and cancer. 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has also been found to have antimicrobial and antifungal properties, which suggest its potential use as an antimicrobial agent.

properties

IUPAC Name

(3-bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2OS/c16-13-11-12(15(20)18-7-9-19-10-8-18)3-4-14(13)17-5-1-2-6-17/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVMZGXTRZIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=S)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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